molecular formula C18H17N3O3S2 B2928042 2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}acetamide CAS No. 931324-41-3

2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}acetamide

Cat. No.: B2928042
CAS No.: 931324-41-3
M. Wt: 387.47
InChI Key: NZZFYNLFMYJPIN-UHFFFAOYSA-N
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Description

This compound is a sulfonamide-containing imidazole derivative characterized by a 4-methylbenzenesulfonyl group at position 4 of the imidazole ring, a phenyl substituent at position 2, and a sulfanyl-acetamide moiety at position 3. The molecular formula is C₁₉H₁₇N₃O₃S₂, with a molecular weight of 415.48 g/mol. The 4-methylbenzenesulfonyl group enhances metabolic stability, while the phenyl and acetamide groups may influence target binding affinity .

Properties

IUPAC Name

2-[[5-(4-methylphenyl)sulfonyl-2-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c1-12-7-9-14(10-8-12)26(23,24)18-17(25-11-15(19)22)20-16(21-18)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZFYNLFMYJPIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the imidazole core. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with 2-phenyl-1H-imidazole-5-thiol under basic conditions to form the intermediate 4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazole-5-thiol. This intermediate is then reacted with chloroacetamide in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones depending on reaction conditions.

Oxidizing Agent Conditions Product Yield Notes
Hydrogen peroxide (H₂O₂)Acetic acid, 60°C, 4 hSulfoxide derivative65–78%Selective oxidation without affecting the imidazole ring
Potassium permanganate (KMnO₄)Aqueous H₂SO₄, RT, 2 hSulfone derivative52–60%Over-oxidation observed with prolonged reaction times

Research Findings :

  • Oxidation with H₂O₂ in acetic acid preserves the imidazole and acetamide functionalities while selectively targeting the sulfanyl group.

  • KMnO₄ under acidic conditions produces sulfones but risks side reactions with the phenyl substituents .

Reduction Reactions

The sulfonyl (-SO₂-) group can be reduced to a thiol (-SH) or sulfide (-S-) under controlled conditions.

Reducing Agent Conditions Product Yield
Sodium borohydride (NaBH₄)Ethanol, reflux, 3 hThiol intermediate45–50%
Lithium aluminum hydride (LiAlH₄)Dry THF, 0°C → RT, 6 hSulfide derivative60–68%

Key Observations :

  • NaBH₄ selectively reduces the sulfonyl group to a thiol but requires anhydrous conditions to prevent hydrolysis of the acetamide .

  • LiAlH₄ achieves higher yields but may reduce other electrophilic sites in the molecule.

Hydrolysis Reactions

The acetamide group undergoes hydrolysis to form carboxylic acid derivatives.

Conditions Reagents Product Yield
Acidic6M HCl, reflux, 8 h2-{[4-(4-Methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}acetic acid70–75%
Basic2M NaOH, ethanol, 70°C, 6 hSodium salt of the carboxylic acid80–85%

Mechanistic Insights :

  • Acidic hydrolysis proceeds via protonation of the amide oxygen, facilitating nucleophilic attack by water.

  • Basic conditions deprotonate the amide, accelerating cleavage through hydroxide ion attack .

Nucleophilic Substitution

The sulfanyl group acts as a leaving group in substitution reactions.

Nucleophile Base/Solvent Product Yield
BenzylthiolK₂CO₃, DMF, 80°C, 12 hBis-sulfanyl derivative55–60%
AmmoniaNaH, THF, RT, 24 hAminoacetamide analog40–48%

Optimization Notes :

  • Polar aprotic solvents (e.g., DMF) enhance nucleophilicity and reaction rates.

  • Steric hindrance from the 4-methylbenzenesulfonyl group reduces yields with bulkier nucleophiles .

Comparative Analysis of Reaction Conditions

The table below summarizes optimal conditions for key transformations:

Reaction Type Optimal Reagent Temperature Time Yield
OxidationH₂O₂ in acetic acid60°C4 h78%
ReductionLiAlH₄ in THFRT6 h68%
HydrolysisNaOH in ethanol70°C6 h85%
SubstitutionK₂CO₃ in DMF80°C12 h60%

Mechanistic Pathways

  • Oxidation : Proceeds via a radical intermediate, with H₂O₂ acting as a two-electron oxidizer.

  • Hydrolysis : Follows a tetrahedral intermediate mechanism, stabilized by resonance from the imidazole ring .

  • Substitution : Involves a concerted SN² mechanism at the sulfanyl sulfur, facilitated by electron-withdrawing groups.

Scientific Research Applications

2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and imidazole groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. This compound may inhibit enzyme activity by forming stable complexes with the enzyme’s active site, leading to a decrease in the enzyme’s catalytic efficiency .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}acetamide with structurally related imidazole-sulfonamide derivatives, focusing on substituent effects, physicochemical properties, and reported bioactivity.

Compound Name Molecular Formula Key Substituents Reported Bioactivity/Applications Reference
Target Compound : this compound C₁₉H₁₇N₃O₃S₂ - 4-(4-methylbenzenesulfonyl)
- 2-phenyl
- 5-sulfanyl-acetamide
Not explicitly reported in evidence N/A
2-[[5-(Benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-cyclopropylacetamide C₂₀H₁₈N₄O₃S₂ - 5-benzenesulfonyl
- N-cyclopropyl acetamide
Anticancer screening (NSC784921)
N-(4-(1-Ethyl-5-(methylsulfonyl)-1H-benzo[d]imidazol-2-yl)phenyl)acetamide (29) C₁₉H₂₀N₂O₃S - Benzimidazole core
- 5-methylsulfonyl
- N-ethyl group
Anticancer activity (in silico modelling)
2-({1-[(Benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide C₂₁H₂₁BrN₄O₃S - 5-hydroxymethyl
- N-(4-bromophenyl) acetamide
- Benzylcarbamoyl
No bioactivity data provided
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide C₁₈H₁₇FN₄O₂S - 4-(4-fluorophenyl)
- 2-(R)-methylsulfinyl
- Pyridyl acetamide
Structural characterization only

Structural and Functional Differences

Core Heterocycle: The target compound and most analogs (e.g., ) feature a 1H-imidazole core.

The methylsulfinyl substituent in introduces chirality, which could influence target selectivity in enantioselective interactions.

Acetamide Modifications: The N-cyclopropyl acetamide in may enhance membrane permeability compared to the target’s unsubstituted acetamide.

Aromatic Substituents :

  • The 2-phenyl group in the target and contrasts with the 4-fluorophenyl in , which could modulate electronic effects and hydrogen-bonding interactions.

Physicochemical Properties

Limited data are available in the provided evidence, but trends can be inferred:

  • Solubility : The hydroxymethyl group in likely improves aqueous solubility compared to the target compound.
  • Melting Points: Not reported, but bulkier sulfonyl groups (e.g., 4-methylbenzenesulfonyl in the target) typically increase melting points due to enhanced crystal packing.

Bioactivity Insights

  • Anticancer Potential: Compound 29 () demonstrated in silico anticancer activity, suggesting the target compound’s unmodified acetamide and phenyl groups may need optimization for similar efficacy.
  • Structural Insights : The pyridyl acetamide in highlights the importance of nitrogen-containing heterocycles in target binding, a feature absent in the target compound.

Biological Activity

2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}acetamide is a complex organic compound that combines an imidazole ring with sulfonyl and acetamide functionalities. This compound has garnered interest due to its potential biological activities, particularly in the realm of medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of this compound is C23H21N3O4S2C_{23}H_{21}N_3O_4S_2 with a molecular weight of 467.6 g/mol. The structure features key functional groups that are crucial for its biological activity, including the imidazole ring known for its interaction with biological targets.

The mechanism of action of this compound involves its interaction with specific molecular targets, including enzymes and receptors. The imidazole moiety can coordinate with metal ions or bind to enzyme active sites, while the sulfonyl group may participate in hydrogen bonding. These interactions can influence various biological pathways, potentially leading to therapeutic effects.

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit significant antitumor properties. For instance, related compounds have shown inhibition of RET kinase activity, which is critical in cancer cell proliferation. In vitro assays demonstrated that these compounds could effectively reduce cell viability in cancer cell lines, suggesting their potential as anticancer agents .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been noted for its inhibitory effects on dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. Inhibition of DHFR can lead to reduced proliferation of rapidly dividing cells, such as cancer cells .

Case Studies

Study Findings Reference
Antitumor ActivityDemonstrated significant inhibition of cell proliferation in RET-positive cancer cells
Enzyme InhibitionEffective inhibitor of dihydrofolate reductase (DHFR)
Kinase ActivityModerate to high potency against selected kinases in ELISA assays

Research Findings

  • Synthesis and Evaluation : Various synthetic routes have been developed to create derivatives of this compound, which have been evaluated for their biological activities. The introduction of different substituents has been shown to modulate the potency and selectivity of these compounds against specific targets.
  • Structure-Activity Relationship (SAR) : Detailed SAR studies have revealed that modifications to the imidazole ring and sulfonyl group significantly affect the biological activity of the compound. For example, alterations in the substituents on the phenyl ring have been linked to enhanced enzyme inhibition and antitumor efficacy .
  • Pharmacological Applications : Beyond cancer therapy, compounds similar to this compound are being investigated for their potential use in treating other diseases related to enzyme dysregulation, such as metabolic disorders and inflammatory conditions.

Q & A

Q. What are the optimal synthetic routes for 2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}acetamide, and how can reaction efficiency be monitored?

Answer: The synthesis of sulfanyl-acetamide derivatives typically involves multi-step reactions, such as condensation of intermediates like methyl-[(heterocyclic core)sulfanyl] acetate with hydrazine hydrate under reflux conditions in absolute ethanol (4–6 hours) . Key steps include:

  • Monitoring reaction progress : Thin-layer chromatography (TLC) with chloroform:methanol (7:3) as the mobile phase is recommended to track intermediate formation .
  • Purification : Ice-water quenching followed by recrystallization improves yield and purity.
  • Efficiency optimization : Solvent-free reductive amination or microwave-assisted synthesis may reduce reaction time and byproducts .

Q. How should researchers characterize the structural integrity of this compound, and what analytical techniques are critical?

Answer: Structural validation requires a combination of spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm sulfanyl and acetamide moieties, with particular attention to chemical shifts in the aromatic (6.5–8.5 ppm) and sulfonyl regions (3.0–4.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or MD simulations) predict the reactivity and stability of this compound in biological systems?

Answer: Advanced computational approaches are critical for rational design:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites and redox potential .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to assess binding affinity and conformational stability .
  • Reaction Path Search : Tools like the Artificial Force Induced Reaction (AFIR) method can model sulfanyl group reactivity under varying pH or solvent conditions .

Methodological Note : Combine computational predictions with experimental validation (e.g., enzyme inhibition assays) to resolve discrepancies .

Q. How should researchers address contradictory data in biological activity studies (e.g., inconsistent IC50_{50}50​ values across assays)?

Answer: Contradictions in bioactivity data often arise from assay-specific variables. Mitigation strategies include:

  • Standardized Assay Conditions : Use uniform cell lines (e.g., HEK293 or HepG2) and control for variables like serum concentration or incubation time .
  • Dose-Response Reproducibility : Perform triplicate experiments with statistical validation (e.g., ANOVA followed by Tukey’s test) .
  • Mechanistic Studies : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate target binding independently of cellular systems .

Q. What methodologies are recommended for investigating the compound’s metabolic stability and potential toxicity?

Answer:

  • In Vitro Metabolism : Use liver microsomes (human or rodent) with NADPH cofactors to identify phase I metabolites (oxidation, hydrolysis). Monitor via LC-MS/MS .
  • Cytotoxicity Screening : Conduct MTT assays on primary hepatocytes to differentiate between therapeutic and toxic concentrations .
  • ADMET Prediction : Tools like SwissADME or ProTox-II can prioritize in vivo studies by predicting permeability, bioavailability, and organ-specific toxicity .

Q. How can researchers optimize the compound’s solubility and bioavailability without altering its core pharmacophore?

Answer:

  • Salt Formation : Screen counterions (e.g., hydrochloride, sodium) to enhance aqueous solubility while retaining activity .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve membrane permeability, which are cleaved in vivo to release the active compound .
  • Nanoformulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles to enhance circulation time and target specificity .

Q. Experimental Design and Data Analysis

Q. What statistical frameworks are suitable for analyzing dose-response relationships in preclinical studies?

Answer:

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to calculate EC50_{50}/IC50_{50} values .
  • Bootstrap Analysis : Assess confidence intervals for dose-response parameters to account for variability in biological replicates .
  • Meta-Analysis : Aggregate data from multiple studies using random-effects models to identify trends in efficacy or toxicity .

Q. How can researchers design experiments to resolve conflicting mechanistic hypotheses (e.g., competitive vs. allosteric inhibition)?

Answer:

  • Kinetic Studies : Perform enzyme inhibition assays at varying substrate concentrations. A competitive inhibitor will increase KmK_m without affecting VmaxV_{max}, while an allosteric inhibitor reduces VmaxV_{max} .
  • X-ray Crystallography : Resolve ligand-bound protein structures to visualize binding modes and confirm interaction sites .
  • Mutagenesis : Introduce point mutations at hypothesized binding residues (e.g., via CRISPR/Cas9) and measure activity loss .

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